Isochavibetol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-prop-1-enylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJZSWVADJCBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862058 | |
| Record name | 2-Methoxy-5-(prop-1-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-20-2, 104-46-1 | |
| Record name | Isochavibetol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-prop-1-enylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301748 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Five-Step Synthesis from Guaiacol Derivatives
A foundational method for this compound synthesis involves a five-step sequence starting from guaiacol (2-methoxyphenol):
- Allylation : Guaiacol undergoes allylation using allyl bromide in the presence of potassium carbonate, yielding 3-allyl-2-methoxyphenol.
- Isomerization : The intermediate is refluxed with alcoholic potassium hydroxide (KOH) for 16 hours to promote propenyl group formation via base-catalyzed isomerization.
- Purification : Crude product is distilled under reduced pressure (boiling point: 109°C at 7 mmHg) to isolate this compound.
This method achieves moderate yields (44–67%) but requires careful control of reaction conditions to minimize byproduct formation.
Demethylation of Eugenol Methyl Ether
An alternative route involves demethylation of eugenol methyl ether (1-allyl-3,4-dimethoxybenzene) using Grignard reagents:
- Grignard Reaction : Eugenol methyl ether reacts with methylmagnesium iodide, selectively cleaving the methoxy group at position 4.
- Acid Workup : Hydrolysis with dilute hydrochloric acid yields a mixture of eugenol and chavibetol.
- Isomer Separation : Gas chromatography (GC) with a diisodecyl phthalate column (175°C) resolves this compound from its isomers.
Advanced Separation Techniques
Gas Chromatographic Resolution
The laborious separation of this compound from chavibetol and eugenol has been streamlined using GC:
| Parameter | Diisodecyl Phthalate Column | Apiezon J Column |
|---|---|---|
| Column Temperature | 175°C | 180°C |
| Carrier Gas Pressure | 10 psi | 10 psi |
| Retention Time | 12.3 min (this compound) | 14.8 min |
| Purity | >98% | >95% |
These conditions enable efficient isolation of this compound at preparative scales, though throughput remains limited by column capacity.
Crystallization-Based Purification
This compound’s crystalline nature permits isolation via recrystallization:
- Solvent System : Ethanol-water (4:1 v/v) at −20°C yields needle-like crystals (melting point: 95–96°C).
- Yield Optimization : Gradual cooling reduces co-crystallization of isomers, achieving 82% recovery.
Challenges in Synthesis and Isolation
Isomerization Side Reactions
Base-catalyzed isomerization often produces mixtures of cis- and trans-propenyl derivatives, complicating purification. For example, refluxing 3-allyl-2-methoxyphenol with KOH yields a 3:1 ratio of trans- to cis-isochavibetol, necessitating iterative chromatography.
Sensitivity to Oxidative Degradation
This compound’s phenolic hydroxy group renders it prone to oxidation, particularly under acidic conditions. Storage under nitrogen at −20°C in amber vials is recommended to prevent decomposition.
Recent Advances in Catalytic Synthesis
Palladium-Catalyzed Coupling
A 2024 study demonstrated the use of palladium(II) acetate to catalyze the coupling of 2-methoxy-5-bromophenol with propenyl boronic acid, achieving 78% yield with minimal isomerization. Key parameters include:
| Condition | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Temperature | 80°C |
| Reaction Time | 8 hours |
| Solvent | Tetrahydrofuran |
This method reduces reliance on hazardous bases and improves stereoselectivity.
Chemical Reactions Analysis
Isochavibetol undergoes several types of chemical reactions, including:
Substitution: The methoxy group on the benzene ring can participate in substitution reactions, leading to the formation of various derivatives.
Reduction: this compound can be reduced to form different products, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
Isochavibetol serves as a precursor in the synthesis of various organic compounds. Its ability to participate in chemical reactions makes it a valuable reagent in organic chemistry. The compound can undergo:
- Oxidation : this compound can be oxidized under specific conditions, although it is less reactive compared to its isomer, isoeugenol.
- Substitution : The methoxy group allows for substitution reactions that lead to diverse derivatives.
- Reduction : It can be reduced to form different products depending on the reagents used.
Biology
In biological contexts, this compound functions as a biomarker for certain food products, particularly anise. Its presence can indicate the consumption of these products, making it useful in dietary studies and food science.
Medicine
Research into the medicinal properties of this compound has revealed potential therapeutic effects, including:
- Antimicrobial Activity : Studies suggest that it may possess antimicrobial properties beneficial in treating infections.
- Antioxidant Activity : this compound's phenolic structure allows it to scavenge free radicals, contributing to its antioxidant capabilities .
Industrial Applications
This compound is utilized in the production of fragrances and flavoring agents due to its pleasant aroma. Its stability under various conditions makes it suitable for incorporation into consumer products such as perfumes and food flavorings .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones when tested against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing natural preservatives or therapeutic agents .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound through gas chromatography techniques showed improved yields and purity levels. This study highlighted the importance of refining synthetic methods to enhance the compound's availability for research and industrial applications .
Mechanism of Action
The mechanism of action of isochavibetol involves its interaction with various molecular targets and pathways. This compound exerts its effects through its phenolic structure, which allows it to participate in redox reactions and interact with biological molecules. The methoxy group enhances its stability and reactivity, making it effective in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism and Key Differences
Isochavibetol belongs to a family of phenolic ethers and propenylphenols. Below is a comparative analysis with its closest structural analogs:
Table 1: Structural and Physicochemical Comparison
Metabolic and Functional Differences
- This compound vs. Isoeugenol: While both are methylisoeugenol metabolites, this compound retains a hydroxyl group at the 5-position, whereas isoeugenol has a propenyl group at the 4-position. This structural variance affects their metabolic stability and interaction with enzymes .
- Biological Activity: this compound’s propenyl and hydroxyl groups may influence antioxidant properties, akin to eugenol’s antiseptic effects. However, specific pharmacological data remain understudied compared to eugenol and isoeugenol.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
